![molecular formula C15H16Cl3N3O2 B13525491 N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13525491.png)
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide is a synthetic compound known for its broad-spectrum fungicidal properties. It is widely used in agriculture to control fungal diseases in crops. The compound works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide involves several steps:
Starting Materials: The synthesis begins with the preparation of 2,4,5-trichlorophenol and ethylene oxide.
Formation of Intermediate: The intermediate compound is formed by reacting 2,4,5-trichlorophenol with ethylene oxide under basic conditions to yield 2-(2,4,5-trichlorophenoxy)ethanol.
Imidazole Introduction: The intermediate is then reacted with imidazole and a suitable coupling agent to form the imidazole derivative.
Final Product Formation: The final step involves the reaction of the imidazole derivative with N-propyl isocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process is optimized for high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted imidazole and phenoxy derivatives.
Scientific Research Applications
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of fungicidal mechanisms and synthetic organic chemistry.
Biology: Employed in research on fungal pathogens and their resistance mechanisms.
Medicine: Investigated for potential therapeutic applications in antifungal treatments.
Industry: Utilized in the formulation of agricultural fungicides and preservatives.
Mechanism of Action
The compound exerts its fungicidal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), which is crucial for the biosynthesis of ergosterol in fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death . Additionally, it has been found to act as an antagonist of androgen and estrogen receptors and as an agonist of the aryl hydrocarbon receptor .
Comparison with Similar Compounds
Similar Compounds
Prochloraz: Another imidazole fungicide with a similar mechanism of action.
Clotrimazole: A triazole antifungal agent used in medical treatments.
Miconazole: Another imidazole antifungal used in both agriculture and medicine.
Uniqueness
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide is unique due to its specific structural modifications, which enhance its fungicidal activity and broaden its spectrum of action compared to other similar compounds .
Properties
Molecular Formula |
C15H16Cl3N3O2 |
|---|---|
Molecular Weight |
376.7 g/mol |
IUPAC Name |
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C15H16Cl3N3O2/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-9-12(17)11(16)8-13(14)18/h3,5,8-10H,2,4,6-7H2,1H3 |
InChI Key |
VZFIOMUAUTUIOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCOC1=CC(=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


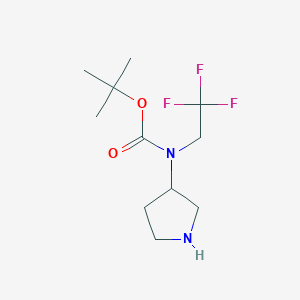
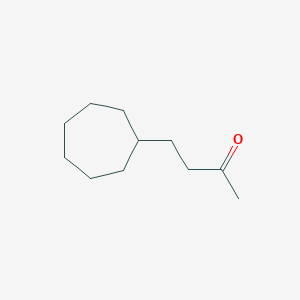

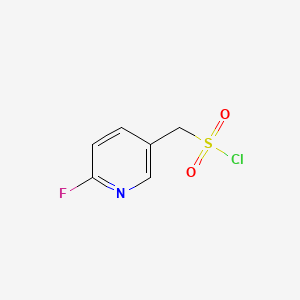
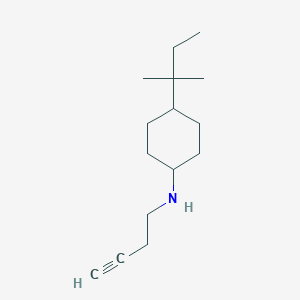
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)

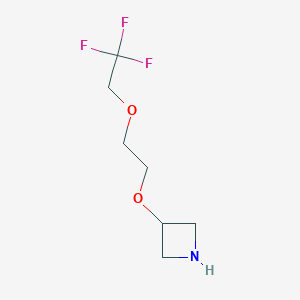
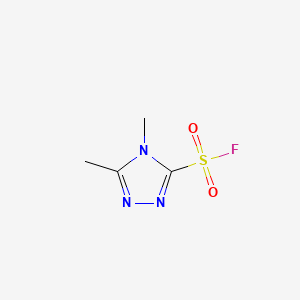
![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)
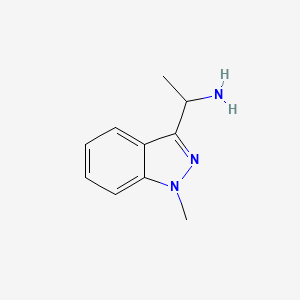
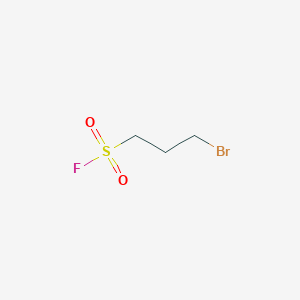
![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)

